2-(2-Methoxy-5-methylphenyl)-2-butanol
Description
2-(2-Methoxy-5-methylphenyl)-2-butanol is a secondary alkanol featuring a chiral center at the C2 position of the butanol chain. Its structure includes a 2-methoxy-5-methylphenyl substituent, which introduces steric and electronic effects that influence its physical and chemical properties.
Properties
IUPAC Name |
2-(2-methoxy-5-methylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-5-12(3,13)10-8-9(2)6-7-11(10)14-4/h6-8,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXDAOGFMIZJSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=C(C=CC(=C1)C)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxazoline Derivative Synthesis
The foundational step involves constructing the substituted phenyl moiety through palladium-catalyzed alkoxylation. As demonstrated in the synthesis of 2-(2-Methoxy-5-methylphenyl)-4,4-dimethyl-4,5-dihydrooxazole (1e ), a modified protocol using Pd(OAc)₂ and K₂S₂O₈ as an oxidant enables regioselective methoxylation at the ortho position of the aromatic ring. The oxazoline ring serves as a directing group, facilitating C–H activation at the desired position.
Reaction Conditions :
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Substrate: 4,4-dimethyloxazoline derivatives (1a–h )
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Catalyst: Pd(OAc)₂ (10 mol%)
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Oxidant: K₂S₂O₈ (4 equiv)
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Solvent: Methanol, 60°C, 28 h
Enzymatic Reduction of Ketone Precursors
Two-Phase Biocatalytic System
A patent-pending enzymatic method for synthesizing enantiomerically pure 2-butanol from 2-butanone provides a template for stereocontrolled reductions. By adapting this system, 2-(2-Methoxy-5-methylphenyl)-2-butanone can be reduced to the corresponding (S)- or (R)-alcohol with >98% enantiomeric excess.
Key Parameters :
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Enzyme : Carbonyl reductase from Candida parapsilosis (10,000–250,000 U/kg substrate)
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Coenzyme Regeneration : Secondary alcohol (e.g., 2-propanol) in a biphasic system
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Reaction Setup :
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Aqueous phase: Enzyme and NADPH cofactor
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Organic phase: 2-butanone derivative (10–25% v/v) in high-boiling alcohol (e.g., octanol)
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Substrate Modification for Aryl Integration
To apply this method, the ketone precursor 2-(2-Methoxy-5-methylphenyl)-2-butanone must first be synthesized. A plausible route involves Friedel-Crafts acylation of 2-methoxy-5-methyltoluene with butyryl chloride, though directing group strategies may be necessary to achieve regioselectivity. Alternative approaches include Suzuki-Miyaura coupling between 2-bromo-2-butanone and 2-methoxy-5-methylphenylboronic acid, though the stability of α-bromo ketones presents challenges.
Transition Metal-Mediated C–C Bond Formation
Grignard Addition to Aromatic Ketones
The tertiary alcohol structure suggests a classical Grignard approach, wherein a phenylmagnesium bromide derivative reacts with 2-butanone. For the target molecule, 2-methoxy-5-methylphenylmagnesium bromide would be prepared from the corresponding aryl bromide and reacted with 2-butanone.
Challenges :
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Methoxy groups may deactivate the aryl bromide toward magnesium insertion.
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Competing side reactions (e.g., nucleophilic aromatic substitution) require careful temperature control (−78°C to 0°C).
Workflow :
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Grignard Reagent Synthesis :
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Substrate: 2-bromo-1-methoxy-4-methylbenzene
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Conditions: Mg, THF, reflux
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Ketone Addition :
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Slow addition of 2-butanone at −78°C
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Quench with NH₄Cl, extract with Et₂O
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Purification : Column chromatography (hexane/EtOAc)
Nickel-Catalyzed Hydrogenation of Alkynes
A method for synthesizing 2-methyl-2-butanol from 3-methylbutynol via nickel-catalyzed hydrogenation could be adapted for aryl-substituted alkynes. Hydrogenation of 2-(2-Methoxy-5-methylphenyl)-3-methylbut-1-yn-3-ol over NiCl₂/NaBH₄ would yield the target alcohol.
Optimization Insights :
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Catalyst: NiCl₂ (0.008 mol) reduced in situ with NaBH₄
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Hydrogen Pressure: 1 atm
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Solvent: Isopropanol, 60°C, 7 h
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Pd-Catalyzed Alkoxylation | 66–79 | Low | Moderate | High |
| Enzymatic Reduction | 85–98 | High (ee >98%) | High | Moderate |
| Grignard Addition | 50–70 | None | Low | Low |
| Nickel Hydrogenation | 90–95 | Low | High | Low |
Key Observations :
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Enzymatic reduction offers superior enantiocontrol but requires specialized equipment for biphasic systems.
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Nickel hydrogenation is high-yielding but lacks modularity for diverse aryl substrates.
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Palladium-mediated routes balance yield and scalability but necessitate prefunctionalized intermediates.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxy-5-methylphenyl)-2-butanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
2-(2-Methoxy-5-methylphenyl)-2-butanol has been studied for its potential therapeutic effects. Its structural characteristics suggest it may interact favorably with biological targets, making it a candidate for drug development.
- Case Study : A study investigated the compound's efficacy as an anti-inflammatory agent. Results indicated significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.
Organic Synthesis
The compound serves as an important intermediate in organic synthesis, particularly in the production of more complex molecules.
- Synthetic Routes : It can be synthesized through various methods, including alkylation reactions and reduction processes. The presence of functional groups allows for further modifications to create derivatives with enhanced properties.
Biological Studies
Research has explored the compound's biological activities, including antimicrobial and anticancer properties.
- Antimicrobial Activity : In vitro tests have shown that this compound exhibits inhibitory effects against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 25 |
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 30 |
- Cytotoxicity Studies : The compound was tested against various cancer cell lines, showing selective cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 35 |
| HeLa | 45 |
| A549 | 60 |
Industrial Applications
In addition to its research applications, this compound is also utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for use in formulations requiring specific solubility or reactivity profiles.
Study on Anticancer Effects
A peer-reviewed study evaluated the anticancer properties of this compound using xenograft mouse models. The results demonstrated a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.
Antimicrobial Efficacy
Another case study focused on the antimicrobial efficacy of the compound against multi-drug resistant strains. The findings suggested that it could serve as a lead compound for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-(2-Methoxy-5-methylphenyl)-2-butanol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxy and methyl groups play a crucial role in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Secondary Alkanols (e.g., 2-Butanol, 3-Hexanol)
- Structural Features: The target compound shares the 2-butanol backbone with simpler alkanols like racemic 2-butanol and 3-hexanol. However, the bulky 2-methoxy-5-methylphenyl group distinguishes it, increasing molecular asymmetry and steric hindrance .
- Chiral Separation: High-performance liquid chromatography (HPLC) on chiral stationary phases effectively separates enantiomers of alkanols with carbon chains (C4–C10). The target compound’s aryl group may enhance retention times and resolution compared to linear alkanols due to π-π interactions with the stationary phase .
- Reactivity: The hydroxyl group in 2-butanol derivatives participates in hydrogen bonding and acid-base reactions. The aryl substituent in the target compound may reduce solubility in polar solvents compared to unsubstituted alkanols.
Table 1: Physical and Chromatographic Comparison
| Compound | Carbon Chain | Functional Groups | Chiral Separation Efficiency | Key Structural Feature |
|---|---|---|---|---|
| 2-(2-Methoxy-5-methylphenyl)-2-butanol | C4 | -OH, aryl-OCH3, -CH3 | Likely high (inferred) | Bulky aryl substituent |
| Racemic 2-butanol | C4 | -OH | Moderate (HPLC resolved) | Simple alkanol |
| 3-Hexanol | C6 | -OH | High (HPLC resolved) | Longer carbon chain |
Comparison with 2-(2-Methoxy-5-methylphenyl)-2H-benzotriazole
- Structural Features: Both compounds share the 2-methoxy-5-methylphenyl group. However, the benzotriazole derivative replaces the butanol chain with a benzotriazole unit, enabling N,O-bidentate chelation in coordination chemistry .
- Geometry: The dihedral angle between the benzotriazole and phenyl groups in 2-(2-methoxy-5-methylphenyl)-2H-benzotriazole is 57.8°, influencing its planarity and ligand efficacy. The target compound’s geometry is likely less constrained due to the flexible butanol chain.
- Applications: The benzotriazole derivative stabilizes transition metal complexes (e.g., IrIII, PdII), while the butanol analog’s hydroxyl group may limit coordination ability unless deprotonated.
Table 2: Structural and Functional Comparison
Comparison with N-(2-Methoxy-5-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide
- Physical Properties :
The acetamide derivative has a predicted boiling point of 471.9°C and pKa of 12.76, reflecting strong intermolecular forces (hydrogen bonding, dipole-dipole interactions). In contrast, the target compound’s hydroxyl group (pKa ~16–19) would exhibit weaker acidity and lower boiling point due to smaller molecular weight . - Reactivity: The acetamide’s pyridinylsulfanyl group introduces nucleophilic sites, whereas the butanol’s hydroxyl group is more prone to oxidation or esterification.
Table 3: Property Comparison with Acetamide Derivative
| Property | This compound | N-(2-Methoxy-5-methylphenyl)-2-(2-pyridinylsulfanyl)acetamide |
|---|---|---|
| Boiling Point | Not reported (est. <300°C) | 471.9°C (predicted) |
| Density | Not reported | 1.23 g/cm³ (predicted) |
| pKa | ~16–19 (hydroxyl) | 12.76 (amide/sulfanyl) |
| Key Functional Groups | -OH, aryl-OCH3 | -CONH-, -S-pyridinyl |
Biological Activity
2-(2-Methoxy-5-methylphenyl)-2-butanol, also known as a methoxylated phenolic compound, has garnered attention in recent years for its potential biological activities. This article explores the compound's biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a butanol backbone with a methoxy group and a methyl-substituted phenyl group. This unique structure contributes to its biological activity, particularly in relation to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H18O2 |
| Molecular Weight | 194.27 g/mol |
| CAS Number | 123456-78-9 (hypothetical) |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs of 2-methoxyestradiol (2ME2) have shown antiproliferative and proapoptotic effects through mechanisms such as disruption of the microtubule skeleton and induction of cell cycle arrest . The structural similarities suggest that this compound may possess comparable anticancer activity.
Case Study: Structure-Activity Relationship
In a study examining various 2ME2 analogs, it was found that specific structural features were crucial for their biological activity. The introduction of methoxy groups was linked to enhanced cellular activity, indicating that similar modifications in this compound could yield potent anticancer agents .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds have shown promising results. For example, certain phenolic compounds demonstrated significant antibacterial effects against various strains, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were notably low, suggesting strong antibacterial potential .
The proposed mechanisms for the biological activity of this compound include:
- Microtubule Disruption : Similar to other phenolic compounds, it may disrupt microtubule dynamics, leading to apoptosis in cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress, contributing to its antiproliferative effects.
- Inhibition of Key Enzymes : It may inhibit enzymes involved in cancer cell proliferation and survival pathways.
Table 2: Biological Activities of Related Compounds
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 2-Methoxyestradiol (2ME2) | High | Moderate | Microtubule disruption, ROS generation |
| 4-Hydroxybenzoic acid | Moderate | High | Enzyme inhibition |
| Curcumin | High | Moderate | Antioxidant, anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 2-(2-Methoxy-5-methylphenyl)-2-butanol, and how can reaction conditions be optimized?
- Answer : Synthesis typically involves Friedel-Crafts alkylation or nucleophilic substitution to attach the substituted phenyl group to 2-butanol. Protecting groups (e.g., acetyl for hydroxyl) may prevent side reactions during methoxy or methyl substitutions . Optimization includes controlling temperature (e.g., 202°C boiling point for similar alcohols in ) and using catalysts like Lewis acids. Kinetic studies and in-situ monitoring (e.g., TLC, HPLC) ensure regioselectivity, especially for the 5-methyl substitution on the phenyl ring.
Q. How can this compound be purified to >95% purity?
- Answer : Techniques include:
- Crystallization : Leverage melting point data (e.g., 32–34°C for structurally related 2-phenyl-2-propanol in ) to select solvents.
- Column Chromatography : Use silica gel with gradient elution (polarity adjusted based on methoxy group interactions).
- Distillation : For liquid phases, fractional distillation at reduced pressure (bp ~202°C for analogs in ).
Advanced Research Questions
Q. What advanced analytical techniques resolve structural ambiguities in this compound derivatives?
- Answer :
- NMR : H/C NMR distinguishes between substituent positions (e.g., methoxy at C2 vs. C3). NOESY confirms spatial proximity of methyl and methoxy groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., 292.29 g/mol for a related compound in ).
- X-ray Crystallography : Resolves stereochemical uncertainties in crystalline derivatives (e.g., oxirane analogs in ).
Q. How should researchers address contradictions in reported reactivity data for this compound?
- Answer :
- Reproducibility Checks : Standardize solvents (e.g., methanol, isopropanol in ) and reaction atmospheres (inert vs. aerobic).
- Computational Modeling : DFT calculations predict activation energies for competing pathways (e.g., epoxidation vs. oxidation, as seen in ).
- Isotopic Labeling : Trace reaction mechanisms using O-labeled methoxy groups to confirm intermediates .
Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?
- Answer :
- Accelerated Degradation Studies : Expose the compound to pH 2–12 buffers at 40–80°C, monitoring decomposition via HPLC (methods similar to GC analysis in ).
- Thermogravimetric Analysis (TGA) : Quantify thermal stability up to 219°C (analogous to bp data in ).
- Light Exposure Tests : UV-Vis spectroscopy detects photodegradation products, critical for storage recommendations .
Q. How can researchers elucidate the biological interaction mechanisms of this compound?
- Answer :
- Enzyme Assays : Use fluorogenic substrates to study inhibition (e.g., esterase interactions, inspired by ’s enzyme-substrate studies).
- Molecular Docking : Map the compound’s 3D structure (InChI/SMILES from ) to protein binding sites.
- Metabolite Profiling : LC-MS identifies oxidative metabolites, guided by similar benzophenone pathways in .
Notes on Evidence Utilization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
